

# ZN148 Demonstrates Potent Reversal of Carbapenem Resistance in Emerging Superbugs

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## Compound of Interest

Compound Name: ZN148

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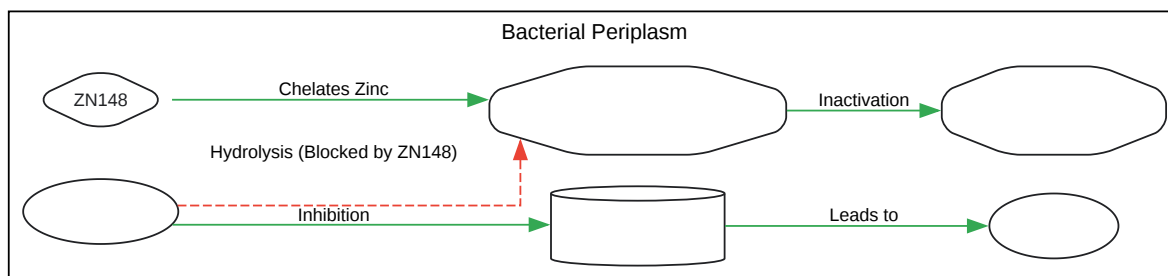
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[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel metallo- $\beta$ -lactamase (MBL) inhibitor, **ZN148**, has shown significant promise in restoring the efficacy of carbapenem antibiotics against some of the most challenging multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of **ZN148**'s performance against emerging carbapenem-resistant strains, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Carbapenem resistance, particularly when mediated by MBLs, poses a critical threat to global public health, as there are currently no clinically approved MBL inhibitors.<sup>[1][2][3][4][5]</sup> **ZN148**, a zinc-chelating inhibitor, effectively neutralizes these resistance enzymes, rendering carbapenems active again.

## Mechanism of Action: Restoring Carbapenem Efficacy

**ZN148**'s primary mechanism of action involves the chelation and removal of essential zinc ions from the active site of MBL enzymes.<sup>[1][2][3][4]</sup> This inactivation of the MBLs prevents the hydrolysis of carbapenem antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall. Mass spectrometry and molecular modeling suggest a potential oxidation of the active site Cys221 residue following zinc removal, leading to an irreversible inhibition of the enzyme.<sup>[1][2][3][4]</sup>



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### ZN148's Mechanism of Action

## In Vitro Performance: Broad Activity Against MBL-Producing Enterobacterales

**ZN148** has demonstrated remarkable in vitro activity in combination with various carbapenems against a large collection of MBL-producing clinical isolates.

Table 1: In Vitro Efficacy of **ZN148** in Combination with Meropenem against MBL-Producing Enterobacterales

Organism (n)	Meropenem MIC90 (mg/L)	Meropenem + ZN148 (50 µM) MIC90 (mg/L)	% Susceptibility Restored
E. coli (112)	≥64	0.5	>98%
K. pneumoniae (112)	≥64	0.5	>98%
Other Enterobacterales (10)	≥64	0.5	>98%
All Strains (234)	≥64	0.5	>98% <a href="#">[1]</a> <a href="#">[3]</a>

Susceptibility breakpoint for meropenem ≤2 mg/L.

**ZN148** also shows potentiation of other carbapenems, including doripenem and imipenem, restoring their activity against a vast majority of tested MBL-producing *E. coli* and *K. pneumoniae* strains.[1] However, its efficacy against MBL-producing *P. aeruginosa* and *A. baumannii* is less pronounced, potentially due to differences in outer membrane permeability or efflux mechanisms.[1]

A time-kill assay revealed that the combination of meropenem (4 mg/L) with **ZN148** (50 or 100 µM) was bactericidal against an NDM-1-producing *K. pneumoniae* strain, in contrast to the bacteriostatic effect of meropenem alone.[1]

## In Vivo Efficacy: Murine Neutropenic Peritonitis Model

The in vivo efficacy of **ZN148** was evaluated in a murine neutropenic peritonitis model using a meropenem-resistant NDM-1-producing *K. pneumoniae* strain.

Table 2: In Vivo Efficacy of Meropenem and **ZN148** Combination

Treatment Group	Bacterial Load in Peritoneal Fluid (log10 CFU/mL)	Bacterial Load in Blood (log10 CFU/mL)
Vehicle	~8	~6
ZN148 (10 mg/kg) alone	~8	~6
Meropenem (33 mg/kg) alone	~7	~5
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	~3 (P < 0.0001)	~2 (P < 0.01)

The combination of meropenem and **ZN148** resulted in a statistically significant reduction in bacterial load in both peritoneal fluid and blood compared to meropenem alone, demonstrating the potent in vivo activity of **ZN148**. [1] Importantly, **ZN148** alone exhibited no intrinsic antibacterial activity.[1]

## Comparative Analysis with Other MBL Inhibitors in Development

While the clinical pipeline for MBL inhibitors is limited, some comparative data is available for other investigational agents.

Table 3: Comparative Inhibitory Activity of MBL Inhibitors

Inhibitor	Target Enzyme	Apparent Inhibition Constant (K <sub>i</sub> app) (μM)
ZN148	NDM-1	310
VIM-2	24	
BP1	NDM-1	97.4
VIM-2	24.8	
Taniborbactam	NDM-1	0.019 - 0.081 (K <sub>i</sub> )
VIM-2	0.019 - 0.081 (K <sub>i</sub> )	

Note: K<sub>i</sub> and K<sub>i</sub> app values may not be directly comparable due to different experimental conditions.

**ZN148** shows comparable inhibitory activity against VIM-2 to BP1, another zinc-chelating MBL inhibitor.<sup>[5]</sup> Taniborbactam, a broad-spectrum inhibitor with activity against both serine- and metallo-β-lactamases, demonstrates potent inhibition of NDM-1 and VIM-2.<sup>[6][7]</sup>

## Safety and Selectivity

Preclinical studies have indicated a favorable safety profile for **ZN148**. It showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM, suggesting selectivity for bacterial MBLs.<sup>[1][3]</sup> Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.<sup>[1][3]</sup>

## Experimental Protocols

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol outlines the determination of MICs for carbapenems in the presence and absence of **ZN148** against carbapenem-resistant strains.



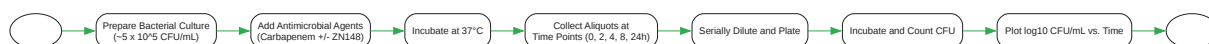
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### MIC Determination Workflow

- **Inoculum Preparation:** From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
- **Drug Preparation:** Prepare serial two-fold dilutions of the carbapenem antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add **ZN148** to each well at a fixed concentration (e.g., 50  $\mu$ M).
- **Inoculation:** Dilute the standardized bacterial inoculum and add to the microtiter plates to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



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### Time-Kill Assay Workflow

- **Inoculum Preparation:** Prepare a logarithmic-phase bacterial culture in CAMHB and adjust the concentration to approximately  $5 \times 10^5$  CFU/mL.
- **Test Setup:** Add the antimicrobial agent(s) at the desired concentrations to the bacterial culture. Include a growth control without any antimicrobial.
- **Sampling:** At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test tube.
- **Enumeration:** Perform serial dilutions of the aliquots and plate onto agar plates.
- **Incubation and Counting:** Incubate the plates and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
- **Data Analysis:** Plot the log<sub>10</sub> CFU/mL against time to generate time-kill curves. A  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL is considered bactericidal.

## Murine Neutropenic Peritonitis Model

This in vivo model assesses the efficacy of antimicrobial agents in a systemic infection setting.



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### Murine Peritonitis Model Workflow

- **Neutropenia Induction:** Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
- **Bacterial Challenge:** Infect the mice via intraperitoneal injection with a standardized inoculum of the carbapenem-resistant bacterial strain.
- **Treatment:** At a specified time post-infection, administer the test compounds (e.g., meropenem, **ZN148**, or the combination) via a suitable route (e.g., subcutaneous injection).

- **Sample Collection:** At a predetermined endpoint, euthanize the mice and collect peritoneal lavage fluid and blood samples.
- **Bacterial Enumeration:** Serially dilute the samples and plate them on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
- **Data Analysis:** Compare the bacterial loads between different treatment groups to assess the in vivo efficacy of the antimicrobial agents.

## Conclusion

**ZN148** stands out as a promising MBL inhibitor with the potential to rejuvenate our carbapenem arsenal against highly resistant Gram-negative pathogens. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, warrants further development. The comparative data presented here will aid researchers and drug developers in contextualizing the performance of **ZN148** as they work towards addressing the urgent threat of antimicrobial resistance.

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